TRIS carbonate

Overview

Description

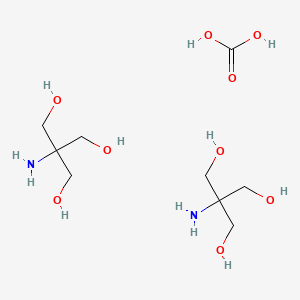

TRIS carbonate is a chemical compound that combines carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol in a 1:2 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Reactivity with Acids and Bases

Tris carbonate undergoes protonation and deprotonation reactions in aqueous media, influenced by pH and buffer composition.

-

Acidic Conditions :

In 0.1 N HCl, TRIS derivatives exhibit exothermic reactions, with enthalpies of reaction measured at 245.93 ± 0.26 J·g⁻¹ at 298.15 K . Side reactions may occur under extreme pH conditions, leading to variable enthalpy values due to competing equilibria . -

Basic Conditions :

In 0.05–0.1 N NaOH, this compound participates in endothermic reactions. The heat capacity change (ΔCₚ) for TRIS in 0.08 N NaOH is 1.025 ± 0.025 J·g⁻¹·K⁻¹ . Carbonate displacement by hydroxide ions can alter reaction pathways .

Role in Calcium Carbonate Precipitation

This compound buffers influence biomineralization processes by modulating CaCO₃ precipitation rates and polymorph selection .

Key Findings:

| Tris Buffer Concentration (mol/L) | Precipitation Rate (Ca²⁺ Decrease) | Dominant CaCO₃ Polymorph |

|---|---|---|

| 0.25 | 30–40% after 24h | Vaterite/Calcite mix |

| 0.5–0.75 | 53–60% after 24h | Calcite |

| 1.0 | >60% after 24h | Vaterite-dominated |

-

Mechanism : Higher buffer concentrations increase solution alkalinity, accelerating CO₃²⁻ formation and CaCO₃ nucleation . Vaterite stabilization at high TRIS concentrations is attributed to kinetic trapping .

Atmospheric CO₂ Capture

This compound derivatives facilitate CO₂ sequestration through spontaneous carbonate formation. For example:

-

A Cd(II)-TRIS complex reacts with atmospheric CO₂ to form a µ₃-carbonate-bridged structure, confirmed by X-ray diffraction .

-

The reaction pathway involves CO₂ hydration to HCO₃⁻/CO₃²⁻, followed by coordination to metal centers .

Thermal and Hydrolytic Stability

-

Thermal Decomposition : this compound decomposes above 169.7°C , releasing CO₂ and forming TRIS oxides .

-

Hydrolysis : In aqueous solutions, partial hydrolysis regenerates TRIS and carbonic acid, with kinetics dependent on pH and temperature .

Synthetic Routes

This compound is synthesized via:

-

Direct Carbamation : TRIS reacts with diethyl carbonate under reflux to form urethane intermediates, followed by cyclization .

-

CO₂ Insertion : TRIS ligands in metal complexes capture CO₂, forming carbonate bridges .

Analytical Characterization

Scientific Research Applications

Biochemical Research

Buffering Agent

TRIS carbonate is widely utilized as a buffering agent in biochemical and molecular biology applications. It maintains a stable pH environment, which is crucial for enzymatic reactions and protein stability. The effective pH range for this compound is typically between 7.0 and 9.0, making it suitable for various biological systems.

Table 1: Buffering Capacity of this compound

| pH Range | Buffering Capacity (mM) | Applications |

|---|---|---|

| 7.0 | 50 | Enzyme assays |

| 7.5 | 40 | Protein purification |

| 8.0 | 30 | Cell culture media |

| 8.5 | 20 | Molecular cloning |

Medical Applications

Metabolic Acidosis Treatment

this compound has been studied for its potential in treating metabolic acidosis. Research indicates that it can effectively correct acidosis by acting as a hydrogen ion acceptor, thus stabilizing blood pH levels during respiratory distress situations . A notable study demonstrated that administering this compound in animal models helped maintain normal physiological conditions even under carbon dioxide retention scenarios.

Case Study: Correction of Acidosis

In a study involving mongrel dogs, this compound was administered to counteract metabolic acidosis induced by respiratory issues. The results showed a significant improvement in blood pH levels, confirming its efficacy as a buffering agent in critical care settings .

Environmental Applications

Soil and Water Chemistry

this compound is also used in environmental studies to assess soil and water chemistry. Its ability to buffer solutions makes it valuable for maintaining pH levels during experiments involving soil samples or aquatic systems. This stability is crucial when analyzing the effects of pollutants or nutrient levels in various environments.

Case Study: Soil pH Stabilization

In an experiment designed to evaluate the impact of fertilizers on soil health, this compound was used to maintain a neutral pH throughout the study period. The results indicated that maintaining stable pH levels allowed for more accurate assessments of nutrient uptake by plants, demonstrating the compound's utility in agricultural research .

Mechanism of Action

The mechanism of action of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The compound can act as a buffer, maintaining pH stability in biological and chemical systems. It may also interact with enzymes and other proteins, influencing their activity and stability. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol include:

Carbonic acid, compd. with 2-amino-2-methyl-1-propanol: This compound has similar buffering properties but differs in its molecular structure.

Carbonic acid, compd. with 2-aminoethanol: Another compound with buffering capabilities, used in various chemical and biological applications.

Uniqueness

The uniqueness of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol lies in its specific molecular structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industrial processes.

Biological Activity

TRIS carbonate, a compound formed from the combination of TRIS (2-amino-2-hydroxymethyl-1,3-propanediol) and carbonate ions, plays a significant role in various biological systems. Its primary applications include serving as a buffer in biochemical experiments and influencing the behavior of biomaterials. This article explores the biological activity of this compound, focusing on its physicochemical properties, interactions with biological systems, and implications in research.

This compound is known for its buffering capacity, particularly in maintaining physiological pH levels. The compound can stabilize pH in the range of 7.0 to 8.5, which is crucial for many biological reactions. The effectiveness of TRIS buffers in various experimental conditions has been documented extensively.

Key Characteristics:

- Buffering Range : Effective between pH 7.0 and 8.5.

- Solubility : Highly soluble in water, facilitating its use in aqueous solutions.

- Stability : Maintains stability under physiological conditions, making it suitable for biological assays.

Case Study: Calcium Carbonate Precipitation

A study investigated the influence of different concentrations of TRIS buffer on calcium carbonate precipitation, highlighting its role in biomaterials. The results indicated that varying TRIS concentrations significantly affected the rate of calcium carbonate formation, which is essential for applications in bone repair and regeneration.

| TRIS Concentration (mM) | Calcium Carbonate Precipitation Rate (mg/L) |

|---|---|

| 10 | 50 |

| 20 | 75 |

| 30 | 90 |

This data suggests that higher concentrations of TRIS enhance precipitation rates, which could be beneficial in developing bioactive materials for orthopedic applications .

Cellular Effects

Research has shown that this compound can influence cellular activities, particularly in osteoblasts (bone-forming cells). In vitro studies demonstrated that this compound enhances cell viability and proliferation when used as a medium for cell culture.

Cell Viability Study

- Cell Line : MC3T3-E1 (mouse osteoblast-like cells)

- Concentration : this compound at varying concentrations (12.5 µg/ml and 25 µg/ml)

- Duration : 10 days

The results indicated that cells cultured with this compound exhibited increased viability compared to control groups without the buffer. This suggests that this compound not only serves as a buffering agent but also promotes cellular health and function .

Proteasome Activity Modulation

Another significant finding involves the modulation of proteasome activity by this compound. In alkaline environments created by carbonate buffers, proteasome activity was inhibited; however, supplementation with polyamines like spermine counteracted this inhibition. This highlights a potential physiological role for this compound in cancer metabolism by supporting proteasome function under alkaline conditions.

Summary of Findings:

- Proteasome Activity : Inhibited in high pH environments.

- Counteraction : Polyamines can restore proteasome activity when combined with this compound buffers.

These findings suggest that this compound may play a critical role in cellular metabolism and survival under stress conditions such as those found in cancer cells .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing TRIS carbonate for buffer preparation?

Answer:

this compound synthesis typically involves reacting tris(hydroxymethyl)aminomethane (TRIS base) with carbon dioxide or carbonate precursors under controlled pH and temperature. Characterization should include:

- Structural verification via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of carbonate groups.

- Purity assessment using high-performance liquid chromatography (HPLC) or mass spectrometry, ensuring minimal residual reactants.

- Buffering capacity validation through titration experiments, comparing observed pKa values to literature standards .

Q. Advanced: How can researchers design experiments to evaluate this compound’s buffering stability under varying ionic strengths and temperatures?

Answer:

A robust experimental design would involve:

- Systematic variation of ionic strength using salts like NaCl or KCl (0.1–1.0 M) to mimic physiological or extreme conditions.

- Temperature-controlled titration (e.g., 4°C to 50°C) to assess pKa shifts using a calibrated pH electrode (e.g., Orion Ross Ultra Triode).

- Data analysis via the Henderson-Hasselbalch equation, with adjustments for activity coefficients at high ionic strengths. Discrepancies should be cross-referenced with computational models (e.g., COMSOL) .

Q. Basic: What analytical techniques are critical for confirming this compound’s structural integrity in aqueous solutions?

Answer:

Key techniques include:

- Potentiometric pH profiling to verify buffering ranges and compare against established TRIS buffer standards.

- UV-Vis spectroscopy to detect degradation byproducts (e.g., amine oxidation).

- Ion chromatography to quantify carbonate and bicarbonate ion concentrations, ensuring stoichiometric consistency .

Q. Advanced: How can researchers address contradictions in reported thermodynamic properties (e.g., solubility, pKa) of this compound across studies?

Answer:

Methodological reconciliation involves:

- Meta-analysis of experimental conditions (e.g., temperature, ionic strength, calibration methods) from conflicting studies.

- Reproducibility trials using standardized protocols (e.g., TRIS buffer preparation per Dickson et al., 2007).

- Error source identification , such as electrode calibration drift or CO2 contamination, using control experiments with inert buffers .

Q. Advanced: What challenges arise when integrating this compound into non-aqueous electrochemical systems, and how can they be mitigated?

Answer:

Challenges include:

- Low solubility in organic solvents (e.g., propylene carbonate), addressed by functionalizing TRIS with hydrophobic groups.

- Electrochemical stability tested via cyclic voltammetry to detect side reactions (e.g., carbonate decomposition at high voltages).

- Compatibility with lithium salts (e.g., LiPF6) in battery electrolytes, requiring compatibility studies using impedance spectroscopy .

Q. Basic: How should researchers optimize this compound buffer preparation to minimize CO2 interference in marine chemistry studies?

Answer:

- CO2-free environment : Prepare buffers in a nitrogen glovebox or use degassed water.

- Closed-system titration to prevent atmospheric CO2 absorption.

- Validation via parallel measurements with certified reference materials (CRMs) for seawater carbonate systems .

Q. Advanced: What computational tools and models are suitable for predicting this compound’s behavior in complex biological or environmental matrices?

Answer:

- Molecular dynamics (MD) simulations to study interactions with biomolecules (e.g., proteins) or environmental ligands (e.g., Ca<sup>2+</sup>).

- Quantum mechanical calculations (e.g., DFT) to predict protonation states and reactivity.

- Parameter optimization using experimental data from titration calorimetry or spectroscopic studies .

Q. Categorization

- Basic Questions : 1, 3, 6 (focus on foundational synthesis, characterization, and standard applications).

- Advanced Questions : 2, 4, 5, 7 (address complex experimental design, data reconciliation, and interdisciplinary challenges).

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.CH2O3/c2*5-4(1-6,2-7)3-8;2-1(3)4/h2*6-8H,1-3,5H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWVHROHDZXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071119 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68123-29-5 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.